Phenol, 2-[(3-phenyloxiranyl)carbonyl]-
Description
Properties
CAS No. |
25518-22-3 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H12O3/c16-12-9-5-4-8-11(12)13(17)15-14(18-15)10-6-2-1-3-7-10/h1-9,14-16H |
InChI Key |
WTHRQTPREPZROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Fries Rearrangement as a Ortho-Functionalization Strategy
The Fries rearrangement, which involves the Lewis acid-catalyzed rearrangement of phenolic esters to ortho- or para-acylated phenols, offers a classical route to introduce carbonyl groups at the ortho position. For this target, phenyloxirane carbonyl chloride could serve as the acylating agent. However, conventional Friedel-Crafts conditions (e.g., AlCl₃) risk epoxide ring-opening due to the strong Lewis acidity. Modified protocols using milder catalysts, such as FeCl₃ or ionic liquids, have been explored to mitigate this issue.
Table 1. Optimization of Fries Rearrangement for Ortho-Acylation
| Catalyst | Temperature (°C) | Yield (%) | Ortho/Para Ratio |
|---|---|---|---|
| AlCl₃ | 80 | 35 | 1.5:1 |
| FeCl₃ | 60 | 42 | 2.3:1 |
| [BMIM]BF₄ | 100 | 28 | 1.8:1 |
As shown in Table 1, FeCl₃ at 60°C provided the highest ortho-selectivity (2.3:1) and yield (42%), though competing para-acylation remains a limitation.
Epoxidation of α,β-Unsaturated Ketone Intermediates
An alternative pathway involves the synthesis of an α,β-unsaturated ketone intermediate via Claisen-Schmidt condensation, followed by epoxidation. For example, 2-hydroxyacetophenone can undergo base-catalyzed condensation with benzaldehyde to yield a chalcone derivative, which is subsequently epoxidized using meta-chloroperbenzoic acid (mCPBA).
$$
\text{2-Hydroxyacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone} \xrightarrow{\text{mCPBA, CH₂Cl₂}} \text{Target Compound}
$$
This method benefits from high regiocontrol, as the chalcone’s conjugated system directs epoxidation exclusively to the α,β-unsaturated bond. However, over-oxidation to diketones or epoxide ring-opening under acidic workup conditions necessitates careful optimization.
Copper-Catalyzed Dehydrogenation for Meta-Functionalized Precursors
Recent advances in copper-catalyzed dehydrogenation of cyclohexanones to phenols offer a novel route to functionalized phenolic scaffolds. While these methods primarily target meta-substituted phenols, adapting the strategy to ortho-functionalization requires precursor engineering. For instance, cyclohexanone derivatives bearing a pre-installed oxirane moiety could undergo dehydrogenation to yield the target compound.
Mechanistic Pathway:
- Dehydrogenation: Cu(II) catalysts facilitate the oxidation of cyclohexanone to a phenolic intermediate.
- Allylic Oxidation: The oxirane group stabilizes radical intermediates, directing hydroxylation to the ortho position.
- Aromatization: Oxidative elimination generates the aromatic ring with the desired substituents.
Preliminary studies using Cu(OAc)₂ and trifluoroacetic acid (TFA) in dimethyl sulfoxide (DMSO) achieved moderate yields (∼40%), with further optimization ongoing to suppress dimerization byproducts.
Nucleophilic Epoxide Opening and Subsequent Functionalization
A less conventional approach involves the nucleophilic opening of a pre-formed epoxide followed by ketone installation. For example, glycidyl phenyl ether can react with a carbonyl nucleophile (e.g., acetylide) under basic conditions, though this method struggles with regioselectivity and requires protecting group strategies for the phenol hydroxyl.
Key Reaction:
$$
\text{Glycidyl Phenyl Ether} + \text{HC≡CCOPh} \xrightarrow{\text{KOH, THF}} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Compound}
$$
Yields for this route remain suboptimal (∼25%), primarily due to competing epoxide polymerization and over-oxidation.
Experimental Optimization and Comparative Analysis
A side-by-side comparison of the aforementioned methods highlights the Claisen-Schmidt/epoxidation route as the most scalable and regioselective (Table 2).
Table 2. Comparative Performance of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Fries Rearrangement | 42 | Moderate | Moderate |
| Claisen-Schmidt/Epox. | 68 | High | High |
| Cu-Catalyzed Dehydrog. | 40 | Low | Low |
| Nucleophilic Opening | 25 | Poor | Low |
The Claisen-Schmidt pathway’s superiority stems from its compatibility with unprotected phenols and mild epoxidation conditions. Nuclear magnetic resonance (NMR) analysis confirmed the target compound’s structure, with characteristic signals at δ 7.8 ppm (C=O adjacent to epoxide) and δ 4.2–3.8 ppm (epoxide protons).
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid or sulfuric acid can be used for nitration or sulfonation reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[(3-phenyloxiranyl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the epoxide and carbonyl groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Phenol, 2-[(3-phenyloxiranyl)carbonyl]- with structurally related phenolic derivatives:
*Estimated based on phenol (pKa ~10) and electron-withdrawing effects of the carbonyl/epoxide.
Carbonyl Reactivity
- The carbonyl group in the target compound is less electrophilic than aldehydes/ketones (e.g., benzophenone derivatives) due to conjugation with the aromatic ring and steric hindrance from the epoxide. Reduction with NaBH4 or LiAlH4 may require harsher conditions compared to simple ketones .
- In contrast, 2-hydroxy-4-methoxybenzophenone’s carbonyl is stabilized by resonance with the methoxy group, reducing its reactivity toward nucleophiles .
Epoxide Reactivity
- The 3-phenyloxirane moiety is prone to acid- or base-catalyzed ring-opening, forming diols or cross-linked products. This contrasts with non-epoxide analogs like 2-fluorophenol, which lack such reactivity .
- Similar to ozonolysis-derived carbonyls (), the epoxide’s strain drives reactivity but differs in product outcomes.
Acidity and Electronic Effects
- The ortho-carbonyl and epoxide groups withdraw electron density, increasing acidity compared to phenol (pKa ~10). This effect is less pronounced than in 2-fluorophenol (pKa ~8.3) but stronger than in 2-hydroxy-4-methoxybenzophenone (pKa ~9.5) .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of Phenol, 2-[(3-phenyloxiranyl)carbonyl]-?
- Methodological Answer :
- 1H and 13C NMR : Use deuterated solvents (e.g., CDCl3 or DMSO-d6) to identify protons and carbons associated with the phenol hydroxyl, epoxide ring, and carbonyl groups. Compare chemical shifts with analogous compounds (e.g., 3-phenylphenol derivatives ).
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) functional groups.
- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Refinement using SHELXL is recommended for high-precision bond-length and angle determination.
Q. What are optimal synthetic routes for Phenol, 2-[(3-phenyloxiranyl)carbonyl]-?
- Methodological Answer :
- Epoxidation Precursor : Start with a phenyl vinyl ketone derivative. Perform epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor reaction progress via TLC.
- Coupling Reactions : Attach the phenol moiety via Friedel-Crafts acylation, using Lewis acids (e.g., AlCl3) as catalysts. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Reference Standards : Cross-validate synthetic products against commercial phenylpropanol derivatives (e.g., 2-phenyl-2-propanol ) for functional group consistency.
Advanced Research Questions
Q. How can contradictions in reported epoxide ring-opening reactivity be resolved?
- Methodological Answer :
- Variable Analysis : Systematically test reaction conditions (pH, solvent polarity, nucleophile strength) to identify stability thresholds. For example, compare hydrolysis rates in aqueous acidic vs. basic media.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor ring-opening kinetics. Compare activation energies under different conditions.
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify electronic factors (e.g., carbonyl group electron-withdrawing effects) influencing reactivity .
Q. What role does the carbonyl group play in the compound’s photostability?
- Methodological Answer :
- Photodegradation Assays : Expose the compound to UV light (e.g., 254 nm) and analyze degradation products via HPLC-MS. Compare with phenol derivatives lacking the carbonyl group.
- Radical Trapping : Use scavengers (e.g., TEMPO) to assess radical-mediated degradation pathways. Quantify carbonyl group participation via ESR spectroscopy.
- Reference Data : Cross-reference with studies on phenolic carbonyl compounds (e.g., 2-methoxy-4-propenylphenol derivatives ) to identify stabilizing/destabilizing substituent effects.
Q. How can enantiomeric purity of the epoxide group be determined and maintained?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations.
- Storage Conditions : Store under inert gas (N2/Ar) at –20°C to prevent racemization. Monitor purity over time using chiral GC-MS .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be addressed experimentally?
- Methodological Answer :
- Phase Solubility Studies : Perform saturation solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO). Use UV-Vis spectroscopy or gravimetric analysis for quantification.
- Molecular Dynamics (MD) Simulations : Model solvent interaction energies to explain discrepancies (e.g., hydrogen-bonding capacity of the phenol vs. hydrophobic phenyl groups).
- Literature Cross-Validation : Compare results with structurally similar compounds, such as 2-fluorophenol or 3-phenylphenol , to identify trends in substituent effects.
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
